molecular formula C15H16ClNO2S B122243 (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate CAS No. 141109-20-8

(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate

Cat. No. B122243
M. Wt: 309.8 g/mol
InChI Key: PAOGEKGFTGONII-AWEZNQCLSA-N
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Description

“(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate” is a complex organic compound. It contains a chlorophenyl group, a thiophenyl group, and an amino acetate group. The “(S)” indicates that it is the “S” (sinister, from Latin) or left-handed isomer of this compound.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2-chlorophenyl compound with a 2-(thiophen-2-yl)ethylamine, followed by esterification with methyl acetate. However, without specific literature or experimental data, this is purely speculative.



Molecular Structure Analysis

The molecule contains several functional groups, including an ester group (from the methyl acetate), an amine group, a chlorophenyl group, and a thiophenyl group. These groups could potentially engage in a variety of chemical reactions.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The amine group might be protonated under acidic conditions, or it could act as a nucleophile in certain reactions. The ester group could potentially be hydrolyzed under acidic or basic conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amine and ester groups might make it more soluble in polar solvents.


Safety And Hazards

Without specific information, it’s difficult to provide accurate safety and hazard information. As with any chemical, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. However, without more information, it’s difficult to speculate on specific future directions.


properties

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-19-15(18)14(12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11/h2-7,10,14,17H,8-9H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOGEKGFTGONII-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)NCCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455961
Record name Methyl (2S)-(2-chlorophenyl){[2-(thiophen-2-yl)ethyl]amino}acetate
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Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate

CAS RN

141109-20-8
Record name Methyl (αS)-2-chloro-α-[[2-(2-thienyl)ethyl]amino]benzeneacetate
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Record name Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate
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Record name Methyl (2S)-(2-chlorophenyl){[2-(thiophen-2-yl)ethyl]amino}acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 2-chloro-α-[[2-(2-thienyl)ethyl]amino]-, methyl ester, (αS)
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Record name METHYL (2S)-2-(2-CHLOROPHENYL)-2-((2-(THIOPHEN-2-YL)ETHYL)AMINO)ACETATE
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Synthesis routes and methods

Procedure details

543 g of alpha-bromo(2-chlorophenyl)acetic acid and 30 g of concentrated sulphuric acid are introduced into 300 ml methanol. The mixture is refluxed for 3 hours and, after it has cooled to about 30° C., 230 g of KHCO3 and 265 g of 2-(2-thienyl)ethylamine are added progressively. The mixture is refluxed for 1 hour 30 min and the solvent is then evaporated off under vacuum. 1 l of water and 1 l of ethyl acetate are poured onto the residue and the organic phase is separated off after stirring and phase separation. 300 ml of ice and 180 ml of concentrated hydrochloric acid are then introduced into it. The precipitated product is filtered off and dried. 641 g of the hydrochloride of the required product, which melts at 175° C., are thus obtained.
Quantity
543 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
KHCO3
Quantity
230 g
Type
reactant
Reaction Step Two
Quantity
265 g
Type
reactant
Reaction Step Two

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